Methyl (R)-3-[8-Bromo-1-methyl-6-(2-pyridyl)-4H-benzo[f]imidazo[1,2-a][1,4]diazepin-4-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CNS7056, also known as remimazolam besylate, is a novel benzodiazepine derivative. It is an ultra-short-acting sedative and anesthetic agent that acts on gamma-aminobutyric acid type A receptors. CNS7056 is designed to provide a more predictable and rapid onset of sedation with a short duration of action and quick recovery profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CNS7056 involves the formation of a benzodiazepine core structure with an ester side chain. This ester side chain is crucial for its rapid metabolism by tissue esterases. The synthetic route typically includes the following steps:
- Formation of the benzodiazepine core through cyclization reactions.
- Introduction of the ester side chain via esterification reactions.
- Purification and crystallization to obtain the final product .
Industrial Production Methods
Industrial production of CNS7056 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as ultra-high-performance liquid chromatography (UHPLC) and solid-phase extraction are employed for purification .
Chemical Reactions Analysis
Types of Reactions
CNS7056 undergoes several types of chemical reactions, including:
Hydrolysis: The ester side chain of CNS7056 is rapidly hydrolyzed by tissue esterases to form its major metabolite, CNS7054.
Oxidation and Reduction: CNS7056 can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Common Reagents and Conditions
Hydrolysis: Catalyzed by tissue esterases, primarily carboxylesterase 1A.
Oxidation and Reduction: Typically involves standard oxidizing and reducing agents under controlled conditions.
Major Products Formed
Scientific Research Applications
CNS7056 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ester hydrolysis and benzodiazepine receptor interactions.
Medicine: Employed as a sedative and anesthetic agent in procedural sedation and general anesthesia.
Industry: Utilized in the development of new sedative and anesthetic drugs with improved safety profiles.
Mechanism of Action
CNS7056 exerts its effects by binding to the benzodiazepine site on gamma-aminobutyric acid type A receptors. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and anesthesia. The compound is rapidly metabolized by tissue esterases to form CNS7054, which has significantly lower affinity for gamma-aminobutyric acid type A receptors .
Comparison with Similar Compounds
Similar Compounds
Midazolam: Another benzodiazepine used for sedation and anesthesia.
Propofol: A non-benzodiazepine sedative with a rapid onset and short duration of action.
Uniqueness of CNS7056
CNS7056 is unique due to its ultra-short duration of action and rapid metabolism by tissue esterases. This results in a more predictable and rapid recovery profile compared to other sedatives like midazolam and propofol .
Properties
IUPAC Name |
methyl 3-(8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O2/c1-13-12-24-21-17(7-9-19(27)28-2)25-20(16-5-3-4-10-23-16)15-11-14(22)6-8-18(15)26(13)21/h3-6,8,10-12,17H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHWMBVXXDIZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)OC)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.